Miramistin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

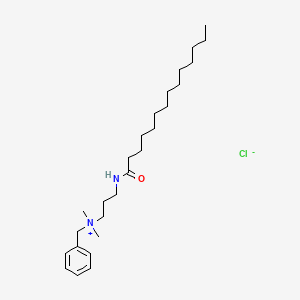

Structure

2D Structure

Properties

IUPAC Name |

benzyl-dimethyl-[3-(tetradecanoylamino)propyl]azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H46N2O.ClH/c1-4-5-6-7-8-9-10-11-12-13-17-21-26(29)27-22-18-23-28(2,3)24-25-19-15-14-16-20-25;/h14-16,19-20H,4-13,17-18,21-24H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQZCIIDNVIQKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H47ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20925509 | |

| Record name | Myramistin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20925509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15809-19-5 | |

| Record name | Myramistin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15809-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Miramistin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015809195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myramistin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20925509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyldimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIRAMISTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QL5J8F55LH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Benzyldimethyl-myristoylamino-propylammonium chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyldimethyl-myristoylamino-propylammonium chloride, also known by the non-proprietary name Miramistin, is a quaternary ammonium (B1175870) compound with a broad spectrum of antimicrobial activity. Its molecular structure, featuring a hydrophilic quaternary ammonium head and a long hydrophobic alkyl chain, imparts surfactant properties that are central to its mechanism of action. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its synthesis and mode of action to support research and development activities.

Physicochemical Properties

Table 1: General and Physical Properties

| Property | Value | Source |

| Chemical Name | benzyldimethyl-[3-(tetradecanoylamino)propyl]azanium chloride | [1] |

| Synonyms | This compound, Myramistin, Benzyldimethyl(3-tetradecamidopropyl)ammonium chloride | [2][3][4] |

| CAS Number | 15809-19-5 | [2][3][5] |

| Molecular Formula | C₂₆H₄₇ClN₂O | [2][4] |

| Molecular Weight | 439.12 g/mol | [1][4] |

| Monohydrate Form Molecular Weight | 457.1 g/mol | [6] |

| Appearance | White to pale yellow solid/powder | [3] |

| Melting Point (Monohydrate) | Indistinct, starting from 52°C and ending at 95°C. A crystalline β-modification shows endothermic effects at 59.6 ± 0.5 °C, 89.9 ± 0.5 °C, and 221.3 ± 0.5 °C. | |

| Density | ~0.98 g/cm³ (of a 50% Benzalkonium Chloride solution, for estimation) | [7][8] |

| Purity | ≥98% | [2] |

Table 2: Solubility and Partitioning Properties

| Property | Value | Source |

| Solubility | Soluble in water, acetone, ethanol, methanol, propanol, and chloroform. Practically insoluble in ether. | |

| pKa | As a quaternary ammonium salt, it is permanently charged and does not have a pKa in the typical sense. The pKa of related tertiary amines is typically above 9. | [9][10] |

| LogP (Octanol-Water Partition Coefficient) | Estimated: 6.3 - 6.7 (for Benzalkonium chloride C14) | [11][12] |

| Critical Micelle Concentration (CMC) | 0.008% (for Benzalkonium chloride in sodium hypochlorite (B82951) solution) | [13] |

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of benzyldimethyl-myristoylamino-propylammonium chloride.

Determination of Melting Point

The melting point of a powdered solid can be determined using the capillary tube method with a melting point apparatus.

Protocol:

-

Sample Preparation: A small amount of the dry, powdered benzyldimethyl-myristoylamino-propylammonium chloride is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) for a more precise measurement.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the last solid particle melts is recorded as the completion of melting. The range between these two temperatures is the melting range.

Determination of Density

The density of the powdered solid can be determined using gas pycnometry, which measures the true volume of the solid by displacing an inert gas.

Protocol:

-

Sample Preparation: A known mass of the dried benzyldimethyl-myristoylamino-propylammonium chloride powder is weighed and placed in the sample chamber of a gas pycnometer.

-

Analysis: The instrument is sealed, and an inert gas, typically helium, is introduced into a reference chamber of known volume. The gas is then expanded into the sample chamber.

-

Volume Calculation: By measuring the pressure change after expansion, the volume of the solid sample can be calculated using the gas laws.

-

Density Calculation: The density is calculated by dividing the mass of the sample by the determined volume.

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value, a measure of a compound's hydrophobicity, can be determined using the shake-flask method followed by quantification of the analyte in each phase.

Protocol:

-

System Preparation: A solution of benzyldimethyl-myristoylamino-propylammonium chloride is prepared in water-saturated n-octanol and n-octanol-saturated water. The concentration should be below the critical micelle concentration to avoid aggregation.

-

Partitioning: Equal volumes of the aqueous and octanol (B41247) phases are combined in a flask and shaken vigorously for a set period to allow for partitioning equilibrium to be reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.

-

LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Determination of Critical Micelle Concentration (CMC)

The CMC, the concentration at which surfactant molecules begin to form micelles, can be determined by measuring the change in a physical property of the solution as a function of surfactant concentration. The surface tension method is commonly used.

Protocol:

-

Solution Preparation: A series of aqueous solutions of benzyldimethyl-myristoylamino-propylammonium chloride with varying concentrations are prepared.

-

Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer (e.g., using the du Noüy ring method or the Wilhelmy plate method).

-

Data Analysis: A plot of surface tension versus the logarithm of the surfactant concentration is generated. The plot will typically show a sharp decrease in surface tension followed by a plateau.

-

CMC Determination: The CMC is identified as the concentration at the point of inflection in the curve, where the surface tension begins to level off.

Mandatory Visualizations

Synthesis of Benzyldimethyl-myristoylamino-propylammonium chloride

The synthesis of benzyldimethyl-myristoylamino-propylammonium chloride typically involves a two-step process. The first step is the amidation of myristic acid with N,N-dimethyl-1,3-propanediamine to form myristamidopropyl dimethylamine. The second step is the quaternization of the tertiary amine with benzyl (B1604629) chloride.

Caption: Synthetic pathway of benzyldimethyl-myristoylamino-propylammonium chloride.

Proposed Mechanism of Antimicrobial Action

As a cationic surfactant, benzyldimethyl-myristoylamino-propylammonium chloride's primary mechanism of antimicrobial action involves the disruption of microbial cell membranes.

Caption: Proposed mechanism of antimicrobial action.

Putative Signaling Pathways Affected in Mammalian Cells

While primarily targeting microbial cells, high concentrations of benzyldimethyl-myristoylamino-propylammonium chloride can also affect mammalian cells, potentially influencing various signaling pathways.

Caption: Putative signaling pathways affected by the compound in mammalian cells.

References

- 1. Myramistin | C26H47ClN2O | CID 72949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzyldimethyl[3-(myristoylamino)propyl]ammonium chloride [cymitquimica.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. CAS # 15809-19-5 (126338-77-0), Myramistin, Benzyldimethyl(3-tetradecamidopropyl)ammonium chloride, Benzyldimethyl[3-myristoylamino)propyl] ammonium chloride, DT 2, DT 2 (surfactant) - chemBlink [chemblink.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound monohydrate | C26H49ClN2O2 | CID 46175265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. novonordiskpharmatech.com [novonordiskpharmatech.com]

- 8. novonordiskpharmatech.com [novonordiskpharmatech.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. C14 Benzalkonium chloride-1 acid-d5 | C23H40NO2+ | CID 168007140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. C14 Benzalkonium chloride-1 ketone-d5 | C23H40NO+ | CID 168007142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Wetting properties and critical micellar concentration of benzalkonium chloride mixed in sodium hypochlorite - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Broad-Spectrum Antimicrobial Activity of Miramistin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Miramistin (B1677155) is a cationic antiseptic agent with a broad spectrum of antimicrobial activity against bacteria, fungi, and viruses. Its mechanism of action is primarily centered on the disruption of microbial cell membranes, leading to increased permeability and subsequent cell lysis. This document provides a comprehensive overview of the in vitro antimicrobial properties of this compound, including quantitative susceptibility data, detailed experimental protocols for its evaluation, and visual representations of its mechanism and relevant experimental workflows. The information presented herein is intended to serve as a technical resource for researchers and professionals involved in the development and evaluation of antimicrobial agents.

Antimicrobial Spectrum and Potency

This compound has demonstrated significant in vitro activity against a wide range of clinically relevant microorganisms, including antibiotic-resistant strains.

Antibacterial Activity

This compound exhibits bactericidal activity against both Gram-positive and Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values reported in various studies.

Table 1: In Vitro Antibacterial Activity of this compound

| Bacterium | MIC (mg/L) | MBC (mg/L) | Reference |

| Staphylococcus aureus | 8 - 30 | 16 | [1] |

| Escherichia coli | 32 - 125 | 128 | [1][2] |

| Pseudomonas aeruginosa | 500 | - | [2] |

| Proteus vulgaris | 25 | - | [2] |

| Klebsiella pneumoniae | 25 | - | [2] |

Antifungal Activity

This compound is also effective against a variety of fungal pathogens, including yeasts and molds.

Table 2: In Vitro Antifungal Activity of this compound

| Fungus | MIC Range (mg/L) | Geometric Mean MIC (mg/L) | Reference |

| Candida spp. | 1.56 - 25 | 3.13 | [2] |

| Aspergillus spp. | 1.56 - 25 | 3.13 | [2] |

| Cryptococcus neoformans | 1.56 - 25 | 3.13 | [2] |

| Trichophyton spp. | 1 - 100 | - | [2] |

| Rhodotorula spp. | 1 - 100 | - | [2] |

Antiviral Activity

In vitro studies have indicated that this compound possesses activity against a range of viruses. A pronounced dose-dependent antiviral effect has been observed against measles and mumps viruses, with optimal concentrations for preventing replication being between 0.005% and 0.05%.[3] Complete inhibition of HIV-1 activity in vitro has been demonstrated at concentrations higher than 0.0075%.[4][5]

Mechanism of Action

The primary mechanism of this compound's antimicrobial activity is the disruption of the microbial cell membrane.[6] As a cationic surfactant, the positively charged head of the this compound molecule interacts with the negatively charged phospholipids (B1166683) of the microbial cell membrane. This is followed by the insertion of the hydrophobic tail into the lipid bilayer, leading to membrane disorganization, increased permeability, and ultimately, cell lysis.

Caption: Mechanism of this compound's antimicrobial action.

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the antimicrobial activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

This compound stock solution (e.g., 1 mg/mL in sterile deionized water)

-

Bacterial or fungal inoculum standardized to 0.5 McFarland standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Appropriate agar (B569324) plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of this compound Dilutions:

-

Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium directly in the 96-well plate to achieve a desired concentration range.

-

-

Inoculum Preparation:

-

Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

-

Inoculation and Incubation:

-

Inoculate each well containing the this compound dilutions with the prepared inoculum.

-

Include a positive control (inoculum without this compound) and a negative control (broth only).

-

Incubate the plates at 35-37°C for 16-24 hours for bacteria, or as appropriate for fungi.

-

-

MIC Determination:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

-

-

MBC Determination:

-

From each well showing no visible growth, subculture a small aliquot (e.g., 10 µL) onto an appropriate agar plate.

-

Incubate the agar plates under suitable conditions.

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

-

Caption: Experimental workflow for MIC and MBC determination.

In Vitro Biofilm Disruption Assay

This protocol assesses the ability of this compound to disrupt pre-formed microbial biofilms using the crystal violet staining method.

Materials:

-

96-well flat-bottom microtiter plates

-

Appropriate growth medium

-

This compound stock solution

-

Sterile PBS

-

0.1% (w/v) crystal violet solution

-

30% acetic acid or 95% ethanol (B145695)

-

Microplate reader

Procedure:

-

Biofilm Formation:

-

Grow a bacterial culture to the mid-logarithmic phase and dilute it in a suitable growth medium.

-

Dispense 200 µL of the diluted culture into the wells of a 96-well plate and incubate for 24-48 hours to allow for biofilm formation.

-

-

Removal of Planktonic Cells:

-

Gently aspirate the medium from each well and wash the wells twice with sterile PBS to remove non-adherent cells.

-

-

Treatment with this compound:

-

Add 200 µL of various concentrations of this compound (prepared in a suitable broth) to the wells containing the pre-formed biofilms. Include a negative control (broth only).

-

Incubate for a defined period (e.g., 24 hours).

-

-

Staining:

-

Aspirate the treatment solutions and wash the wells with PBS.

-

Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

-

Quantification:

-

Discard the crystal violet solution and wash the wells with PBS.

-

Add 200 µL of 30% acetic acid or 95% ethanol to solubilize the bound dye.

-

Measure the absorbance at 570-595 nm using a microplate reader.

-

Caption: Workflow for in vitro biofilm disruption assay.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This is a generalized protocol for assessing the antiviral activity of this compound using a plaque reduction assay.

Materials:

-

Confluent monolayer of a susceptible host cell line (e.g., Vero cells) in multi-well plates

-

Virus stock of known titer

-

This compound stock solution

-

Cell culture medium (e.g., DMEM)

-

Semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose)

-

Sterile PBS

-

Fixative (e.g., 4% formaldehyde)

-

Staining solution (e.g., 0.1% crystal violet)

Procedure:

-

Cell Preparation:

-

Seed a suitable host cell line in multi-well plates to achieve a confluent monolayer.

-

-

Virus Adsorption:

-

Remove the culture medium and infect the cell monolayer with a known concentration of the virus.

-

Incubate for 1-2 hours to allow for virus adsorption.

-

-

This compound Treatment:

-

Prepare a semi-solid overlay medium containing various concentrations of this compound.

-

After the adsorption period, remove the virus inoculum and add the this compound-containing overlay to the wells. Include a virus control (no this compound) and a cell control (no virus, no this compound).

-

-

Incubation:

-

Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

-

Plaque Visualization:

-

Fix the cells with a suitable fixative.

-

Remove the overlay and stain the cell monolayer with crystal violet.

-

Wash the plates to remove excess stain. Plaques will appear as clear zones against a stained background of viable cells.

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control.

-

The 50% inhibitory concentration (IC50) can be determined by regression analysis.

-

Conclusion

This compound demonstrates potent and broad-spectrum antimicrobial activity in vitro against a diverse range of bacteria, fungi, and viruses. Its primary mechanism of action, the disruption of microbial cell membranes, makes it an effective agent against a variety of pathogens, including those with resistance to conventional antibiotics. The standardized protocols provided in this guide offer a framework for the consistent and reliable evaluation of this compound's antimicrobial efficacy in a research and development setting. Further investigation into its activity against a broader array of microorganisms and its potential for synergistic effects with other antimicrobial agents is warranted.

References

- 1. Antibacterial activity profile of this compound in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fungalinfectiontrust.org [fungalinfectiontrust.org]

- 3. medium.com [medium.com]

- 4. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 5. GraphViz Examples and Tutorial [graphs.grevian.org]

- 6. researchgate.net [researchgate.net]

In Vitro Virucidal Activity of Miramistin Against Enveloped Viruses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro virucidal activity of Miramistin (B1677155), a cationic antiseptic, against a range of enveloped viruses. The document synthesizes available data on its efficacy, outlines its core mechanism of action, and presents detailed experimental methodologies based on published studies. This guide is intended to be a resource for researchers and professionals engaged in the discovery and development of novel antiviral agents.

Core Mechanism of Action

This compound, chemically known as benzyldimethyl[3-(myristoylamino)propyl]ammonium chloride monohydrate, exerts its virucidal effect through a direct and non-specific mechanism that targets the viral envelope. As a cationic surfactant, the positively charged head of the this compound molecule interacts with the negatively charged phospholipids (B1166683) of the viral lipid bilayer. This interaction disrupts the integrity of the envelope, leading to its lysis and the subsequent inactivation of the virus.

The primary mode of action involves the hydrophobic tail of the this compound molecule penetrating the hydrophobic core of the viral membrane. This leads to a cascade of disruptive events, including altered membrane permeability, loss of osmotic balance, and ultimately, the physical destruction of the viral envelope.[1] This direct virucidal action is effective against a broad spectrum of enveloped viruses.[1][2] An advantage of this mechanism is that it is less likely to lead to the development of viral resistance compared to agents that target specific viral enzymes or proteins.[1]

Caption: Mechanism of this compound's virucidal action.

Data on Virucidal Activity

The following tables summarize the quantitative data on the in vitro virucidal activity of this compound against various enveloped viruses.

Table 1: Antiviral Activity Against Human Immunodeficiency Virus (HIV)

| Virus Strain(s) | Cell Line(s) | This compound Concentration | Effect | Citation(s) |

| HIV-1 LAI | Jurkat-tat T-cells | 50 µg/mL | 1000-fold drop in virus infectivity | [1] |

| HIV-1 IIIB/H9, BRU | MT-4, Jurkat-tat | 0.075 mg/mL (75 µg/mL) | Prevention of HIV-1 replication in co-cultivated MT-4 cells | [1] |

| HIV-1 IIIB/H9, BRU | MT-4, Jurkat-tat | 0.030 - 0.050 mg/mL (30-50 µg/mL) | Delayed accumulation of viral antigens by 4 and 14 days, respectively | [1] |

| HIV-1 in vitro | Not specified | > 0.0075% | Complete inhibition of HIV-1 activity | [3][4] |

| Extracellular & Intracellular HIV-1 | Tissue Culture | ≥ 100 µg/mL | Inhibition of infectious ability | [1] |

Table 2: Antiviral Activity Against Herpes Simplex Virus (HSV)

| Virus | Strain(s) | Parameter | This compound | Acyclovir | This compound + Acyclovir | Citation(s) |

| Herpes Simplex Virus | Type 2 (HSV-2) | EC50 | 0.15 µg/mL | 0.39 µg/mL | 0.03 µg/mL + 0.39 µg/mL | [1] |

| Herpes Simplex Virus | Type 2 (HSV-2) | CC50 | > 3.8 µg/mL | > 100 µg/mL | > 10 µg/mL + 100 µg/mL | [1] |

| Herpes Simplex Virus | Type 2 (HSV-2) | Selectivity Index (SI) | 25.3 | 256.41 | 333 + 256 | [1] |

| Herpes Simplex Virus | 2 (HSV-2) in vivo (guinea pigs) | 100% protective effect against experimental infection | Not Applicable | Not Applicable | [1] |

Table 3: Antiviral Activity Against Other Enveloped Viruses

| Virus | Strain(s) | Cell Line | This compound Concentration | Effect | Citation(s) |

| Influenza A | Not specified | Not specified | Not specified | Active | [2] |

| Measles Virus | Edmonson | Vero | 0.05% to 0.005% | Pronounced dose-dependent antiviral effect | [5] |

| Mumps Virus | PetroNov/03 | Vero | 0.05% to 0.005% | Pronounced dose-dependent antiviral effect | [5] |

| Human Coronavirus | Not specified | Not specified | 0.0001% | Reduces infectious activity by almost half | [6] |

| Human Coronavirus | Not specified | Not specified | ≥ 0.005% | Completely neutralizes infectious activity | [6] |

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to evaluate the antiviral properties of this compound.

Anti-HIV Activity Assessment

Objective: To determine the inhibitory effect of this compound on HIV-1 replication in lymphoblastoid cell lines.

Materials:

-

Viruses: HIV-1 strains IIIB/H9 and BRU.[1]

-

Cell Lines: MT-4 and Jurkat-tat human lymphoblastoid cells.[1]

-

Drug: this compound solution.

-

Culture Medium: Appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.

Protocol:

-

Cell Culture: Maintain MT-4 and Jurkat-tat cells in a humidified incubator at 37°C with 5% CO2.

-

Cytotoxicity Assay (Pre-requisite): Determine the non-toxic concentrations of this compound on the respective cell lines using methods such as MTT or trypan blue exclusion assays.

-

Antiviral Assay (Co-cultivation Method): a. Pre-infect a population of cells with the HIV-1 strain. b. Co-cultivate the infected cells with uninfected MT-4 cells in the presence of varying concentrations of this compound. c. Incubate the co-culture for a specified period. d. Assess viral replication by measuring the accumulation of viral antigens (e.g., p24 antigen) using an ELISA assay at different time points (e.g., days 4 and 14).[1]

-

Virucidal Assay (Direct Inactivation): a. Incubate a known titer of HIV-1 LAI strain with different concentrations of this compound for a defined period. b. Dilute the virus-drug mixture to a non-toxic concentration of this compound. c. Infect Jurkat-tat T-cells with the treated virus. d. Culture the cells for several days (e.g., 3, 7, 11, and 14 days). e. Determine the number of viable cells and quantify the production of HIV p24 antigen to assess the reduction in viral infectivity.[7]

Anti-Herpes Simplex Virus (HSV) Activity Assessment

Objective: To determine the effective concentration (EC50), cytotoxic concentration (CC50), and selectivity index (SI) of this compound against HSV-2.

Materials:

-

Virus: Herpes Simplex Virus Type 2 (HSV-2).

-

Cell Line: Appropriate host cells for HSV-2 replication (e.g., Vero cells).

-

Drug: this compound solution, Acyclovir (as a positive control).

-

Culture Medium: Cell culture medium suitable for the host cells.

Protocol:

-

Cell Culture: Grow and maintain the host cells in a suitable culture medium.

-

Cytotoxicity Assay: a. Seed the host cells in a 96-well plate. b. Treat the cells with serial dilutions of this compound. c. Incubate for a period equivalent to the antiviral assay duration. d. Determine cell viability using a standard method (e.g., MTT assay) to calculate the CC50, the concentration that reduces cell viability by 50%.

-

Antiviral Assay (Plaque Reduction Assay): a. Seed host cells in 6-well plates and grow to confluence. b. Pre-treat the virus with different concentrations of this compound or treat the cells with the drug before, during, or after infection. c. Infect the cell monolayers with a known amount of HSV-2. d. After an adsorption period, remove the inoculum and overlay the cells with a medium containing the drug and a solidifying agent (e.g., carboxymethylcellulose). e. Incubate for several days to allow plaque formation. f. Fix and stain the cells (e.g., with crystal violet). g. Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. h. Determine the EC50, the concentration of the drug that inhibits plaque formation by 50%.

-

Selectivity Index Calculation: Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable safety profile of the antiviral agent.

Caption: General workflow for in vitro virucidal activity assessment.

Conclusion

The available in vitro data strongly suggest that this compound is a potent virucidal agent against a variety of enveloped viruses, including HIV, HSV, influenza, measles, and mumps. Its mechanism of action, which involves the direct disruption of the viral envelope, makes it a promising candidate for further investigation as a broad-spectrum antiviral. The detailed experimental protocols provided in this guide can serve as a foundation for future research into the virucidal properties of this compound and other cationic antiseptics. Further studies are warranted to explore its potential clinical applications in the prevention and treatment of viral infections.

References

- 1. benchchem.com [benchchem.com]

- 2. fungalinfectiontrust.org [fungalinfectiontrust.org]

- 3. [Prospects of using this compound for individual prevention of sexual HIV transmission] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [In vitro study of antiviral activity of Myramistin against measles and mumps viruses] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [Dose-dependent inactivation of extracellular human immunodeficiency virus by this compound] [pubmed.ncbi.nlm.nih.gov]

Antifungal spectrum of Miramistin against Candida and Aspergillus species

An In-depth Examination of Miramistin's Efficacy Against Pathogenic Candida and Aspergillus Species

Introduction

This compound, a quaternary ammonium (B1175870) compound, is a cationic antiseptic with a broad spectrum of antimicrobial activity, including antibacterial, antiviral, and antifungal properties.[1][2] Developed in the Soviet Union, its primary mechanism of action involves the disruption of microbial cell membranes, leading to increased permeability and eventual cell lysis.[1][3] This technical guide provides a comprehensive overview of the in vitro antifungal spectrum of this compound against clinically relevant species of Candida and Aspergillus, detailing its efficacy, relevant experimental protocols, and potential mechanisms of action for researchers, scientists, and drug development professionals.

Antifungal Spectrum of this compound

The antifungal activity of this compound has been evaluated against a range of fungal pathogens, demonstrating notable efficacy against both yeast and mold species.

Quantitative Susceptibility Data

Minimum Inhibitory Concentration (MIC) is a key indicator of an antimicrobial agent's potency. While extensive species-specific MIC50 and MIC90 data for this compound are not widely available in the public domain, existing studies provide valuable insights into its antifungal spectrum.

| Fungal Genus | Species | MIC Range (mg/L) | Reference(s) |

| Candida | spp. | 1.56 - 25 | [2] |

| spp. | 1 - 100 | [1] | |

| Aspergillus | spp. | 1.56 - 25 | [2] |

| spp. | 1 - 100 | [1] |

Table 1: Minimum Inhibitory Concentration (MIC) Ranges of this compound against Candida and Aspergillus Species. This table summarizes the reported MIC ranges of this compound, indicating its inhibitory activity against various species within these two major fungal genera.

Fungicidal Activity

Beyond inhibiting fungal growth, this compound exhibits fungicidal activity, meaning it can directly kill fungal cells.

Time-Kill Kinetics

Time-kill assays provide a dynamic picture of an antimicrobial's killing activity over time. Studies on Candida species have shown that this compound can be rapidly fungicidal. One study reported that some Candida isolates were killed within just 15 minutes of exposure to a 0.01% (100 mg/L) solution of this compound.[1] A study investigating the synergistic effect of this compound with Amphotericin B observed complete inactivation of all tested Candida isolates after 30 minutes of treatment with a combination of the two agents.[3]

Anti-Biofilm Activity

Fungal biofilms present a significant clinical challenge due to their inherent resistance to antimicrobial agents. This compound has demonstrated the ability to both inhibit the formation of and disrupt established biofilms.

Experimental Protocols

Standardized methodologies are crucial for the accurate and reproducible assessment of antifungal activity. The following are detailed protocols for key in vitro assays based on established guidelines.

Antifungal Susceptibility Testing

The determination of MICs for this compound against Candida and Aspergillus species should be performed following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically documents M27 for yeasts and M38 for filamentous fungi.

1. Broth Microdilution Assay for Candida spp. (adapted from CLSI M27)

-

Inoculum Preparation: Candida colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 103 to 2.5 x 103 cells/mL.

-

Drug Dilution: A stock solution of this compound is prepared and serially diluted in RPMI 1640 medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.

-

Endpoint Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.

2. Broth Microdilution Assay for Aspergillus spp. (adapted from CLSI M38)

-

Inoculum Preparation: Aspergillus conidia are harvested from a culture grown on potato dextrose agar (B569324) and suspended in sterile saline containing a wetting agent (e.g., Tween 80). The conidial suspension is adjusted to a specific optical density, and then diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.4 x 104 to 5 x 104 conidia/mL.

-

Drug Dilution and Incubation: The procedure for drug dilution and incubation is similar to that for Candida species, with an incubation period of 48-72 hours at 35°C.

-

Endpoint Determination: The MIC is the lowest concentration of this compound that shows complete inhibition of growth as observed visually.

Workflow for MIC Determination

Time-Kill Assay

This assay determines the rate at which an antifungal agent kills a fungal population.

-

Inoculum Preparation: A standardized fungal suspension (e.g., 1 x 106 CFU/mL) is prepared in a suitable broth medium.

-

Exposure: The fungal suspension is exposed to various concentrations of this compound (e.g., 1x, 2x, 4x MIC) and a growth control.

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed from each tube.

-

Viable Cell Count: The aliquots are serially diluted and plated on appropriate agar plates. After incubation, the number of colony-forming units (CFU/mL) is determined.

-

Data Analysis: The log10 CFU/mL is plotted against time to generate time-kill curves.

Biofilm Disruption Assay (Crystal Violet Method)

This method quantifies the ability of an agent to disrupt a pre-formed biofilm.[3]

-

Biofilm Formation: A standardized fungal suspension is added to the wells of a microtiter plate and incubated for 24-48 hours to allow for biofilm formation.

-

Treatment: The planktonic cells are removed, and the biofilms are washed. Various concentrations of this compound are then added to the wells and incubated for a defined period.

-

Staining: The treatment solution is removed, and the wells are stained with a 0.1% crystal violet solution.

-

Quantification: The excess stain is washed away, and the bound crystal violet is solubilized with an appropriate solvent (e.g., ethanol (B145695) or acetic acid). The absorbance is then measured using a microplate reader, which correlates with the biofilm biomass.

Biofilm Disruption Assay Workflow

Mechanism of Action

The primary antifungal mechanism of this compound is the disruption of the fungal cell membrane. As a cationic surfactant, the positively charged head of the this compound molecule interacts with the negatively charged phospholipids (B1166683) in the fungal cell membrane. This interaction leads to the insertion of its hydrophobic tail into the lipid bilayer, causing disorganization, increased permeability, and ultimately, cell lysis.[1][3]

Mechanism of this compound Action

While direct evidence linking this compound to specific intracellular signaling pathways in fungi is limited, its membrane-disrupting action can be hypothesized to trigger downstream cellular stress responses. For instance, damage to the cell membrane could activate the Cell Wall Integrity (CWI) pathway, a conserved signaling cascade in fungi that responds to cell wall and membrane stress. This pathway is crucial for maintaining cellular integrity and orchestrating compensatory responses.

Furthermore, severe membrane damage and the resulting leakage of cellular contents can lead to programmed cell death, or apoptosis. While the precise signaling cascades initiated by this compound-induced membrane damage are yet to be fully elucidated, it is plausible that they converge on key apoptotic regulators.

Conclusion

This compound demonstrates a broad spectrum of antifungal activity against both Candida and Aspergillus species. Its primary mechanism of action, the disruption of the fungal cell membrane, leads to potent and rapid fungicidal effects. The provided experimental protocols, based on established CLSI guidelines, offer a framework for the further evaluation of this compound's antifungal properties. Future research should focus on elucidating the specific intracellular signaling pathways activated in response to this compound-induced membrane stress to fully understand its antifungal mechanism and to identify potential synergistic targets for combination therapies.

References

An In-Depth Technical Guide to the Early In Vitro Efficacy of Miramistin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early in vitro studies that established the efficacy of Miramistin (B1677155), a cationic antiseptic agent. The document details its broad-spectrum antimicrobial, antiviral, and antifungal properties, supported by quantitative data, detailed experimental methodologies, and visualizations of its mechanism of action and putative signaling pathways.

Executive Summary

This compound is a quaternary ammonium (B1175870) compound with potent microbicidal activity against a wide range of pathogens, including drug-resistant strains. Its primary mechanism of action involves the disruption of the microbial cell membrane, leading to cell lysis and death. Early in vitro studies were crucial in characterizing its efficacy and safety profile, laying the groundwork for its clinical applications. This guide synthesizes these foundational findings to serve as a technical resource for ongoing research and development.

Antimicrobial Efficacy

This compound exhibits significant bactericidal and fungicidal activity against a diverse array of microorganisms.

Antibacterial Activity

Early in vitro studies demonstrated this compound's potent efficacy against both Gram-positive and Gram-negative bacteria.[1] One of the initial comprehensive assessments involved the incubation of 236 bacterial strains with a 100 mg/L solution of this compound for 18 hours, which resulted in only 9.3% of the isolates remaining viable.[1] Notably, Staphylococci were identified as the most resistant organisms in this study.[1] Another study found that a concentration of 25 mg/L was sufficient to inhibit the growth of Staphylococcus aureus, Pseudomonas aeruginosa, Proteus vulgaris, and Klebsiella pneumoniae.[1]

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Selected Bacteria

| Bacterium | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 209p | 8 | 16 | [2] |

| Escherichia coli | CDC F-50 | 32 | 128 | [2] |

A suspension test demonstrated a significant reduction in colony-forming units (CFUs), with a decrease of at least 6 log10 for S. aureus and 4.5 log10 for E. coli.[2] However, the antibacterial activity was observed to decrease on metal surfaces and further in in vivo models.[2] The presence of protein contaminants, such as bovine serum albumin, also led to a reduction in efficacy.[2]

Antifungal Activity

This compound has demonstrated a broad spectrum of antifungal activity. Studies following the Clinical and Laboratory Standards Institute (CLSI) guidelines have determined the Minimum Inhibitory Concentration (MIC) range against a variety of fungi to be between 1.56 and 25 mg/L.[3]

Table 2: In Vitro Antifungal Activity of this compound

| Fungal Species | Number of Isolates | MIC Range (mg/L) | Geometric Mean MIC (mg/L) | Reference |

| Candida spp. | Not Specified | 1.56 - 25 | 3.13 | [1] |

| Aspergillus spp. | Not Specified | 1.56 - 25 | 3.13 | [1] |

| Cryptococcus neoformans | Not Specified | 1.56 - 25 | 3.13 | [1] |

| Other molds | Not Specified | 1.56 - 25 | 3.13 | [1] |

Notably, this compound shows equal effectiveness against both susceptible and resistant fungal strains.[1]

Anti-Biofilm Activity

This compound has been shown to be effective against microbial biofilms. It can inhibit the formation of biofilms and also act on mature biofilms.

Antiviral Efficacy

In vitro studies have indicated that this compound is active against a range of enveloped and non-enveloped viruses. This includes Influenza A, Human Papilloma Virus-1 and 2, coronaviruses, adenoviruses, and Human Immunodeficiency Virus (HIV).[1]

Table 3: Summary of In Vitro Antiviral Activity of this compound

| Virus | Cell Line | Method | Endpoint | Result | Reference |

| Measles virus | Vero | Not Specified | Prevention of replication | Optimal concentration 0.05% to 0.005% | |

| Mumps virus | Vero | Not Specified | Prevention of replication | Optimal concentration 0.05% to 0.005% | |

| HIV-1 | Not Specified | Not Specified | Complete inhibition of activity | >0.0075% |

Mechanism of Action

The primary antimicrobial and antiviral mechanism of this compound is the disruption of the cell membrane or viral envelope. As a cationic surfactant, the positively charged head of the this compound molecule interacts with the negatively charged phospholipids (B1166683) of the microbial membrane. The hydrophobic tail then penetrates the lipid bilayer, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.

Caption: this compound's interaction with the microbial cell membrane.

Immunomodulatory Effects

Beyond its direct antimicrobial properties, early research suggests that this compound possesses immunomodulatory capabilities, notably the stimulation of phagocytic activity.

Stimulation of Phagocytosis

In vitro studies have demonstrated that this compound can enhance the phagocytic activity of neutrophils. One study reported a dose-dependent stimulating effect on urethral neutrophilic granulocytes, with the maximum effect observed at a 0.001% solution.[1]

Caption: this compound's stimulation of neutrophil phagocytosis.

Putative Signaling Pathways

While the precise signaling pathways underlying this compound's immunomodulatory effects are not fully elucidated, research on structurally similar quaternary ammonium compounds suggests potential involvement of the NLRP3 inflammasome. Activation of this pathway could lead to the maturation and secretion of pro-inflammatory cytokines, contributing to an enhanced immune response.[4]

Caption: Proposed signaling pathway for this compound-induced inflammation.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to evaluate the efficacy of this compound.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Materials: 96-well microtiter plates, Mueller-Hinton broth (or other suitable broth), this compound stock solution, bacterial or fungal inoculum.[5]

-

Procedure:

-

Prepare serial two-fold dilutions of this compound in the broth within the microtiter plate.

-

Prepare a standardized inoculum of the test microorganism to a concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculate each well with the microbial suspension. Include growth and sterility controls.

-

Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.

-

The MIC is the lowest concentration of this compound with no visible growth.[6][7]

-

Quantitative Suspension Test (based on EN 1276)

This test evaluates the bactericidal activity of a disinfectant under defined conditions.[8][9][10][11][12]

-

Materials: Test microorganism suspension, this compound solution, hard water (for dilution), interfering substance (e.g., bovine albumin), neutralizing fluid, agar (B569324) plates.

-

Procedure:

-

Prepare a solution of this compound at the desired concentration, diluted in hard water if necessary.

-

Add a defined volume of the test microorganism suspension and interfering substance to the this compound solution.

-

Maintain the mixture at a specified temperature for a defined contact time.

-

After the contact time, neutralize the antimicrobial activity by adding a neutralizing fluid.

-

Determine the number of surviving microorganisms by plating serial dilutions onto agar plates.

-

Calculate the log10 reduction in viable counts. A 5-log10 reduction is typically required to pass the test.[8][11]

-

In Vitro Biofilm Disruption Assay (Crystal Violet Method)

This assay assesses the ability of an agent to disrupt pre-formed biofilms.[13][14][15][16][17]

-

Materials: 96-well flat-bottom microtiter plate, bacterial culture, growth medium, phosphate-buffered saline (PBS), this compound solutions, 0.1% crystal violet solution, 30% acetic acid, microplate reader.

-

Procedure:

-

Grow a bacterial biofilm in the microtiter plate for 24-48 hours.

-

Gently wash the wells with PBS to remove non-adherent cells.

-

Add different concentrations of this compound to the wells and incubate for a defined period.

-

Wash the wells and stain the remaining biofilm with crystal violet solution for 10-15 minutes.

-

Wash away excess stain and allow the plate to dry.

-

Solubilize the bound crystal violet with 30% acetic acid.

-

Measure the absorbance at approximately 570 nm. A reduction in absorbance indicates biofilm disruption.[15]

-

Caption: Workflow for the in vitro biofilm disruption assay.

Virucidal Quantitative Suspension Test (based on EN 14476)

This standard method is used to evaluate the virucidal activity of chemical disinfectants and antiseptics.[18][19][20]

-

Materials: Test virus suspension, host cell line, this compound solution, interfering substance, culture medium, 96-well plates.

-

Procedure:

-

A sample of the disinfectant is added to a test suspension of viruses in a solution containing an interfering substance.

-

The mixture is maintained at a specified temperature for a defined period.

-

The action of the disinfectant is stopped by dilution in ice-cold maintenance medium.

-

The residual virus infectivity is determined by end-point titration (TCID50) on a suitable cell line.

-

A log reduction in virus titer of ≥ 4 is required to demonstrate virucidal activity.[21]

-

Cytotoxicity Assay (MTT Assay based on ISO 10993-5)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[22][23][24][25][26]

-

Materials: Mammalian cell line (e.g., L-929 mouse fibroblasts), culture medium, this compound solutions, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or isopropanol), 96-well plates, spectrophotometer.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Expose the cells to various concentrations of this compound for a defined period (e.g., 24 hours).

-

Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at approximately 570 nm.

-

Cell viability is calculated relative to untreated control cells. A reduction in viability below 70% is generally considered a cytotoxic effect.[22][25]

-

Conclusion

The early in vitro studies on this compound have firmly established its profile as a broad-spectrum antiseptic with significant antibacterial, antifungal, and antiviral properties. Its primary mode of action, the disruption of microbial membranes, makes it an effective agent against a wide array of pathogens. Furthermore, its potential immunomodulatory effects, such as the stimulation of phagocytosis, suggest a dual role in combating infections. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the efficacy and mechanisms of this compound and to develop new applications for this versatile antiseptic. Further research into the specific signaling pathways involved in its immunomodulatory actions will be crucial for a complete understanding of its therapeutic potential.

References

- 1. fungalinfectiontrust.org [fungalinfectiontrust.org]

- 2. Antibacterial activity profile of this compound in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 6. journals.asm.org [journals.asm.org]

- 7. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. wipersupply.com [wipersupply.com]

- 9. EN 1276 Evaluation of chemical disinfectant or antiseptic for bactericidal activity [intertek.com]

- 10. EN 1276: Chemical disinfectants and antiseptics – Quantitative suspension test for the evaluation of bactericidal activity of chemical disinfectants and antiseptics used in food, industrial, domestic and institutional areas - Situ Biosciences [situbiosciences.com]

- 11. EN 1276: 2019 and BPR: 2023. Quantitative suspension test for the evaluation of bactericidal activity of chemical disinfectants and antiseptics used in food, industrial, domestic and institutional areas (phase 2, step 1) under specific conditions for P - IVAMI [ivami.com]

- 12. EN 1276:2019 - Viroxy [viroxylabs.com]

- 13. static.igem.org [static.igem.org]

- 14. Crystal violet staining protocol | Abcam [abcam.com]

- 15. In Vitro Methods for Assessing the Antibacterial and Antibiofilm Properties of Essential Oils as Potential Root Canal Irrigants—A Simplified Description of the Technical Steps | MDPI [mdpi.com]

- 16. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 17. Static biofilm cultures of Gram-positive pathogens grown in a microtiter format used for anti-biofilm drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. microbe-investigations.com [microbe-investigations.com]

- 19. EN 14476 - Quantitative suspension test for evaluation of virucidal activity in the medical area - Situ Biosciences [situbiosciences.com]

- 20. EN 14476:2025 – Virucidal Suspension Test Updates [shapypro.com]

- 21. airmidhealthgroup.com [airmidhealthgroup.com]

- 22. namsa.com [namsa.com]

- 23. 2.11.1. MTT Assay for Cytotoxicity Evaluation [bio-protocol.org]

- 24. x-cellr8.com [x-cellr8.com]

- 25. senzagen.com [senzagen.com]

- 26. Cytotoxicity Testing — ISO 10993–5 | Medistri SA [medistri.swiss]

Immunomodulatory properties of Miramistin in preliminary studies

An In-Depth Technical Guide on the Core Immunomodulatory Properties of Miramistin (B1677155) in Preliminary Studies

Introduction

This compound, a quaternary ammonium (B1175870) cationic antiseptic, was developed during the Soviet Space Program and has been utilized for decades in several Eastern European countries for its broad-spectrum antimicrobial and antiviral activities.[1] Its primary mechanism of action involves the disruption of microbial cell membranes, leading to cell lysis.[2][3] Beyond its well-documented antiseptic efficacy, a growing body of preliminary research indicates that this compound also possesses significant immunomodulatory properties.[4][5] These effects, including the enhancement of phagocytosis, modulation of immunoglobulin levels, and influence on neutrophil enzyme activity, suggest a more complex interaction with the host's immune system than previously understood.[1][4]

This technical guide synthesizes findings from exploratory studies to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound's immunomodulatory capacities. It presents available quantitative data, details relevant experimental methodologies, and visualizes proposed signaling pathways to facilitate further investigation into its therapeutic potential.

Effects on Innate Immunity

This compound has demonstrated a notable influence on key components of the innate immune system, particularly phagocytes and their enzymatic activities.

Enhancement of Phagocytic Activity

One of the most consistently reported immunomodulatory effects of this compound is its ability to stimulate phagocytosis, a cornerstone of the innate immune response responsible for clearing pathogens and cellular debris.[1][2] Studies have shown that in patients with chronic urethroprostatitis, which can be associated with depressed phagocytic activity, this compound exerts a dose-dependent stimulating effect on urethral neutrophilic granulocytes.[4][6]

Table 1: Quantitative Data on Phagocytic Stimulation

| Cell Type | This compound Concentration for Maximum Effect | Observed Effect | Reference |

| Urethral Neutrophil Granulocytes | 0.001% | Maximum stimulation of phagocytic activity | [4][6] |

While specific protocols from early studies are not extensively detailed, a standard methodology to assess the effect of this compound on neutrophil phagocytosis in vitro is outlined below.[1]

-

Isolation of Neutrophils: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Culture and Treatment: The isolated neutrophils are cultured in a suitable medium (e.g., RPMI-1640). The cells are then treated with various concentrations of this compound (e.g., 0.0001%, 0.001%, 0.01%) for a predetermined incubation period. A control group receiving no this compound is maintained in parallel.[1]

-

Introduction of Phagocytic Targets: Fluorescently labeled particles, such as zymosan or opsonized Staphylococcus aureus, are introduced into the neutrophil cultures.

-

Incubation: The neutrophils and phagocytic targets are co-incubated for a specific duration to allow for phagocytosis.

-

Quantification: The extent of phagocytosis is measured using flow cytometry, which quantifies the fluorescence intensity of individual cells, or by fluorescence microscopy, which allows for the direct counting of ingested particles per cell.[1]

-

Data Analysis: Key metrics, including the percentage of phagocytosing cells and the phagocytic index (the average number of ingested particles per phagocyte), are calculated and statistically compared between the this compound-treated groups and the control group.[1]

Modulation of Neutrophil Enzyme Activity

In the context of purulent wound healing, this compound has been shown to modulate the enzymatic activity within neutrophils.[4] This suggests an influence on the metabolic and functional state of these crucial immune cells during the inflammatory response.

Table 2: Effect of this compound on Neutrophil Enzyme Activity in Purulent Wounds

| Enzyme | Observed Change in Activity | Reference |

| Lactate Dehydrogenase | Increase | [1][4] |

| Alpha-glycerol Phosphate Dehydrogenase | Reduction | [1][4] |

| Glucose-6-phosphate Dehydrogenase | Reduction | [1][4] |

A generalized protocol to evaluate these enzymatic changes in a clinical or preclinical setting is as follows.

-

Sample Collection: Wound exudate or peripheral blood is collected from subjects with purulent wounds at baseline (before treatment) and at specified time points following the topical application of this compound. A control group treated with a vehicle or standard care is also included.

-

Neutrophil Isolation: Neutrophils are isolated from the collected samples using appropriate methods.

-

Cell Lysis: The isolated neutrophils are lysed to release their intracellular contents, including the enzymes of interest.

-

Enzyme Activity Assays: The activity of specific dehydrogenases in the cell lysates is measured using spectrophotometric assays. These assays typically monitor the change in absorbance that results from the enzyme-catalyzed conversion of a substrate to a product.

-

Data Analysis: Enzyme activities are calculated and normalized (e.g., to total protein concentration). The changes in enzyme activity over time are statistically compared between the this compound-treated and control groups to determine the significance of the intervention.[1]

Effects on Adaptive Immunity

Preliminary evidence suggests this compound's influence extends to the adaptive immune system, particularly in the context of localized treatments for chronic inflammatory conditions.

Modulation of Immunoglobulins and Lymphocyte Viability

In clinical studies involving patients with chronic tonsillitis, irrigation of the palatal tonsillar lacunae with a this compound solution has been observed to normalize local immunoglobulin levels.[1][4] This treatment was also found to help maintain an optimal balance between viable and apoptotic lymphocytes, indicating an effect on both humoral and cellular immunity in the tonsillar microenvironment.[1][4]

Table 3: Changes in Immunoglobulin Levels in Palatal Tonsils with this compound Treatment

| Immunoglobulin | Observed Change in Level | Reference |

| IgM | Increase | [1][4] |

| IgG | Increase | [1][4] |

| IgA | Decrease | [1][4] |

A general methodology for a clinical study to investigate these effects is described below.[1]

-

Patient Cohort: Patients diagnosed with chronic tonsillitis are enrolled. Baseline immunological parameters are assessed through analysis of tonsillar tissue or secretions.

-

Intervention: The experimental group receives regular irrigation of the palatal tonsillar lacunae with a this compound solution over a defined treatment period. The control group may receive a placebo (e.g., saline solution) or standard care.

-

Sample Collection: Samples (e.g., tonsillar swabs, biopsies, or aspirates) are collected from both groups at baseline and at the end of the treatment period.

-

Immunological Analysis:

-

Immunoglobulin Levels: Levels of IgM, IgG, and IgA in the samples are quantified using methods such as ELISA (Enzyme-Linked Immunosorbent Assay).

-

Lymphocyte Viability: The ratio of viable to apoptotic lymphocytes is determined using techniques like flow cytometry with specific markers (e.g., Annexin V and Propidium Iodide).

-

-

Statistical Analysis: Pre- and post-treatment data for both the control and this compound-treated groups are statistically compared to determine the significance of any observed changes.[1]

Proposed Signaling Pathways for Immunomodulation

Direct research into the specific signaling pathways activated by this compound in immune cells is limited. However, based on its chemical structure as a cationic surfactant and the known activities of similar quaternary ammonium compounds like benzalkonium chloride (BAC) and cetylpyridinium (B1207926) chloride (CPC), plausible mechanisms can be proposed.[1]

NLRP3 Inflammasome Activation

Cationic surfactants such as BAC have been demonstrated to initiate pro-inflammatory responses through the activation of the NLRP3 inflammasome.[1] It is hypothesized that this compound, through its membrane-disrupting action on immune cells like macrophages, could cause ion flux (e.g., K+ efflux), a known trigger for NLRP3 activation. This would lead to the assembly of the inflammasome complex, activation of Caspase-1, and subsequent cleavage of pro-IL-1β into its mature, pro-inflammatory form. This pathway could contribute to the enhanced immune response observed with this compound treatment.[1]

Modulation of NF-κB and MAPK/ERK Pathways

Other structurally related compounds, like cetylpyridinium chloride, have been shown to inhibit the activation of NF-κB and ERK, which are pivotal signaling molecules and transcription factors in inflammatory responses.[1] It is conceivable that this compound could interact with these pathways. As a cationic surfactant, it might induce membrane stress or interact with membrane-associated receptors like Toll-like Receptors (TLRs), which could trigger downstream signaling cascades involving MAPK/ERK and NF-κB to modulate immune cell function and cytokine production. The exact outcome (activation or inhibition) may be context-dependent.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. fungalinfectiontrust.org [fungalinfectiontrust.org]

- 5. Cold War Antiseptic Could Lead The Fight Against Multidrug Resistant Microorganisms - Gilmore Health News [gilmorehealth.com]

- 6. [The effect of this compound on the phagocytic activity of urethral neutrophil granulocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential of Miramistin in Biofilm Disruption: A Technical Guide for Researchers

Introduction

Biofilms, structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. The antiseptic agent Miramistin (B1677155), a quaternary ammonium (B1175870) compound, has emerged as a promising candidate for combating these resilient microbial structures. This technical guide provides an in-depth analysis of early research into this compound's biofilm disruption capabilities, tailored for researchers, scientists, and drug development professionals. We will delve into the quantitative data, experimental methodologies, and the potential mechanisms of action, including its interaction with bacterial signaling pathways.

Quantitative Assessment of this compound's Anti-Biofilm Efficacy

Early research provides valuable quantitative insights into this compound's ability to both inhibit the formation of and eradicate established biofilms. The following tables summarize the available data for two common biofilm-forming pathogens, Staphylococcus aureus and Pseudomonas aeruginosa. It is important to note that direct comparative studies with standardized methodologies are limited, and thus, the presented data should be interpreted within the context of the specific experimental conditions cited.

Table 1: Quantitative Data on this compound's Efficacy Against Staphylococcus aureus Biofilms

| Parameter | Concentration | Biofilm Age | Exposure Time | Method of Quantification | Result | Citation |

| Biofilm Formation Inhibition | 3.12 µg/mL | N/A | N/A | Not Specified | 2-3 times reduction compared to control | [1] |

| Mature Biofilm Disruption | 25-50 µg/mL | Mature | Not Specified | Not Specified | Inhibition of formed biofilm growth | [1][2] |

| Planktonic MIC | 8 µg/mL (MIC), 16 µg/mL (MBC) | N/A | N/A | Microdilution Test | High bactericidal activity | [3] |

| Planktonic Activity | 30 mg/L | N/A | Not Specified | German Institute for Standardisation methods | Active against S. aureus | [4] |

Table 2: Quantitative Data on this compound's Efficacy Against Pseudomonas aeruginosa Biofilms

| Parameter | Concentration | Biofilm Age | Exposure Time | Method of Quantification | Result | Citation |

| Planktonic Activity | 500 mg/L | N/A | Not Specified | German Institute for Standardisation methods | Active against P. aeruginosa | [4] |

Note: Specific Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) values for this compound against these specific strains are not yet widely available in the reviewed literature and represent a key area for future investigation.

Experimental Protocols for Assessing Biofilm Disruption

Standardized protocols are crucial for the reproducible evaluation of anti-biofilm agents. The following outlines a common methodology used in the cited research for quantifying biofilm biomass.

Crystal Violet Biofilm Assay

This widely used colorimetric assay quantifies the total biomass of a biofilm.

1. Biofilm Formation:

-

Aseptically add 100 µL of a bacterial culture (e.g., Staphylococcus aureus or Pseudomonas aeruginosa), adjusted to a specific optical density (e.g., 0.1 at 600 nm), into the wells of a 96-well microtiter plate.[2]

-

Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.[2]

2. Antiseptic Treatment:

-

Gently remove the planktonic (free-floating) bacteria by washing the wells with a sterile phosphate-buffered saline (PBS) solution.[2]

-

Add 100 µL of the desired concentration of the this compound solution to the wells.

-

Incubate for the desired exposure time.

3. Staining and Quantification:

-

Discard the antiseptic solution and wash the wells with PBS.[2]

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[2]

-

Remove the crystal violet solution and wash the wells with distilled water until the water runs clear.[2]

-

Dry the plate and add 200 µL of 33% acetic acid to each well to solubilize the bound crystal violet.[2]

-

Measure the absorbance at a wavelength of 595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.[2]

Visualizing Methodologies and Mechanisms

Experimental Workflow for Biofilm Disruption Analysis

The following diagram illustrates a typical workflow for evaluating the efficacy of an antiseptic agent against bacterial biofilms.

Caption: Workflow for evaluating biofilm disruption.

Mechanism of Action: Disruption of the Biofilm Matrix

This compound, as a cationic surfactant, is believed to disrupt biofilms through a multi-faceted mechanism. The positively charged head of the this compound molecule interacts with the negatively charged components of the bacterial cell membrane and the EPS matrix. This interaction leads to the destabilization and permeabilization of the bacterial cells within the biofilm, as well as the disruption of the protective EPS matrix, allowing for enhanced penetration of the antiseptic.

Caption: this compound's mechanism of biofilm disruption.

Interference with Bacterial Signaling Pathways: A Frontier in Biofilm Research

The disruption of bacterial communication, or quorum sensing (QS), is a key strategy in the development of novel anti-biofilm therapies. While the direct impact of this compound on these intricate signaling networks is an area of ongoing research, understanding the fundamental QS pathways in prominent biofilm-forming bacteria is essential.

Pseudomonas aeruginosa Quorum Sensing

P. aeruginosa employs a complex and hierarchical QS system to regulate biofilm formation and the expression of virulence factors. The las and rhl systems are central to this process.

Caption: P. aeruginosa quorum sensing hierarchy.

Staphylococcus aureus Quorum Sensing

The agr (accessory gene regulator) system is the primary QS system in S. aureus, controlling the expression of a wide array of virulence factors and playing a role in biofilm development.

Caption: S. aureus Agr quorum sensing system.

The available early research strongly suggests that this compound is an effective agent against bacterial biofilms, demonstrating the ability to both inhibit their formation and disrupt mature structures.[1][2] Its broad-spectrum antimicrobial activity, coupled with its disruptive action on the biofilm matrix, positions it as a valuable candidate for further investigation.

However, a significant gap remains in the literature regarding standardized, comparative quantitative data, particularly MBIC and MBEC values. Future research should focus on head-to-head studies of this compound against other common antiseptics using consistent methodologies to provide a clearer picture of its relative efficacy. Furthermore, elucidating the precise molecular mechanisms by which this compound interacts with and potentially disrupts bacterial quorum sensing pathways will be a critical step in optimizing its application and developing novel anti-biofilm strategies. The experimental frameworks and pathway diagrams provided in this guide are intended to serve as a foundation for these future investigations.

References

- 1. Effects of this compound and Phosprenil on Microbial Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Antibacterial activity profile of this compound in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fungalinfectiontrust.org [fungalinfectiontrust.org]

A Comprehensive Toxicological Profile of Miramistin in Preclinical Animal Models

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of the preclinical toxicological profile of Miramistin, a broad-spectrum topical antiseptic. Developed during the Soviet era, this compound has a long history of clinical use in several Eastern European countries for treating wounds, burns, and various infections.[1][2] Its mechanism of action involves the disruption of microbial cell membranes, leading to cell lysis.[2] As interest in this compound grows globally due to rising antimicrobial resistance, a thorough understanding of its safety profile in preclinical models is essential for researchers, scientists, and drug development professionals.[1]

This document summarizes key toxicological data from studies in various animal models, details the experimental protocols used in these assessments, and provides visual workflows for standard toxicological evaluations. The available data indicates a favorable safety profile, particularly for topical applications, characterized by low acute toxicity and good local tolerance.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance following a single large dose or multiple doses over a short period (typically 24 hours).[3][4] The median lethal dose (LD50), the dose required to cause mortality in 50% of a test population, is a standard measure of acute toxicity.[5] Studies in rats and mice have established the oral and subcutaneous LD50 values for this compound.

Table 1: Acute Toxicity of this compound (LD50)

| Species | Route of Administration | LD50 Value | Reference |

|---|---|---|---|

| Rat | Oral | 1200 mg/kg | [1][2][6] |

| Mouse | Oral | 1000 mg/kg | [1][2][6] |

| Rat | Subcutaneous | 670 mg/kg | [6] |